molecular formula C11H10O B089092 4-Methyl-1-naphthol CAS No. 10240-08-1

4-Methyl-1-naphthol

Cat. No. B089092
CAS RN: 10240-08-1
M. Wt: 158.2 g/mol
InChI Key: ZSUDUDXOEGHEJR-UHFFFAOYSA-N
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Description

4-Methyl-1-naphthol is a chemical compound with the molecular formula C11H10O . It has an average mass of 158.197 Da and a monoisotopic mass of 158.073166 Da .


Synthesis Analysis

The synthesis of 4-Methyl-1-naphthol involves various methods. One approach involves the use of 1-naphthols, where the type and position of a substituent influence the reactivity and properties . Catalyst development for the oxidative coupling of naphthols is also important for the synthesis of biomimetic compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-naphthol consists of 11 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure is stable and the molecules with substituents in positions 4 and 8 are the least reactive .


Chemical Reactions Analysis

The chemical reactivity of 4-Methyl-1-naphthol is influenced by the type and position of its substituent. Molecules with substituents in positions 4 and 8 are the least reactive . The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .


Physical And Chemical Properties Analysis

4-Methyl-1-naphthol has a density of 1.1±0.1 g/cm3, a boiling point of 310.1±11.0 °C at 760 mmHg, and a flash point of 150.3±11.1 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Multifunctional Material Systems

4-Methyl-1-naphthol, as a type of 1-naphthol, has been studied for its potential in developing efficient multifunctional material systems (MFMS). These systems use various composite materials due to their useful properties and good stability . The type and position of a substituent on 1-naphthol can influence its reactivity and properties .

Anti-Corrosion Materials

This compound can be used as an anti-corrosion material. The high stability of the aromatic structure coupled with the polarity given by the substituents makes it suitable for this application .

Nonlinear Optical (NLO) Devices

4-Methyl-1-naphthol can be used in NLO devices. The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .

Photochemical Reactivity

The photochemical reactivity of 4-Methyl-1-naphthol has been studied, particularly in relation to its biological activity . The formation of quinone methides can be initiated upon excitation of the lower energy chromophore, in a process that involves photoinduced electron transfer (PET) from the naphthol to the naphthalimide .

Biological Activity

The biological applicability of 4-Methyl-1-naphthol was demonstrated by the binding study of the compound to calf thymus DNA (ct-DNA) and bovine serum albumin (BSA). The antiproliferative activity for the compound was investigated on human cancer carcinoma cells, with or without exposure to irradiation, showing an enhancement of the effect upon irradiation .

Industrial Production

1-Naphthol, which includes 4-Methyl-1-naphthol, is widely used as the raw material in the manufacture of dyes and insecticides. It is also a secondary product of chemical, paint, paper, and pesticide industries .

Safety and Hazards

4-Methyl-1-naphthol is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions of 4-Methyl-1-naphthol research could involve its use as anti-corrosion materials and as materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

4-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUDUDXOEGHEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145042
Record name 4-Methyl-1-naphthol
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methyl-1-naphthol

CAS RN

10240-08-1
Record name 4-Methyl-1-naphthol
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Record name 4-Methyl-1-naphthol
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Record name 4-Methyl-1-naphthol
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Record name 4-methyl-1-naphthol
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Synthesis routes and methods I

Procedure details

Tasaka et al (JP 50047958) disclose the following reaction scheme: methylation of alpha-naphthol at position 2 was effected by vapor phase methylation of 1-naphthol at elevated temperature in the presence of catalyst comprising CeO2 and Sb2O3, GeO2, SnO2 or MgO. Aqueous ammonia (28%) was added to a mixture of SnCl4 and Ce(NO3)4 -2NH4NO3 2H2O in water at 50° C. The resulting precipitate was dried, calcinated for 3 hours at 600° C., and crushed to form a catalyst. 1-Naphthol/methanol mixture (1:6 molar) was passed over the catalyst at 425° C. and 1000 hr-1 space velocity to give 72.5 wt. % 2-methyl-1-naphthol, 2.6 wt. % 4-methyl-naphthol and 2.2 wt. % of other material.
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Synthesis routes and methods II

Procedure details

4-Methyl-1-methoxynaphthalene (4) (145 g) was mixed with pyridine hydrochloride (250 g) and the mixture was heated at 200° C. for 3 hours. The mixture was cooled, treated with dilute hydrochloric acid, and extracted with ether. The ether extract was dried (MgSO4), filtered and the solvent removed, leaving a black oil which was extracted with petroleum b.p. 60°-80° C. (4×100 cm3). 4-Methyl-1-naphthol (5) was obtained as near colourless oily crystals which darken on storage.
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Synthesis routes and methods III

Procedure details

4-methoxy-1-naphthol; 4-chloro-1-naphthol; and 2-methyl-1-naphthol. For additional compounds see U.S. Pat. No. 5,262,295 at column 6, lines 17-20, incorporated herein by reference.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the antioxidant properties of 4-Methyl-1-naphthol?

A1: Research suggests that 4-Methyl-1-naphthol exhibits strong oxidation inhibiting properties, surpassing some industrially used antioxidants. [] This activity stems from its ability to act as a chain reaction inhibitor, effectively delaying the oxidation process. Specifically, it demonstrates superior antioxidant activity compared to other alkylnaphthols, including 7-methyl-1-naphthol. [] This difference highlights the impact of the methyl group's position on the naphthol ring structure. []

Q2: Are there any specific reactions where 4-Methyl-1-naphthol plays a key role?

A2: Yes, 4-Methyl-1-naphthol is a product in several noteworthy reactions. For instance, the acid-catalyzed aromatization of [4-2H]-1,4-epoxy-1-methyl-1,4-dihydronaphthalene results in the formation of 4-Methyl-1-naphthol with partial deuterium retention at the 2-position. [] Additionally, it's a byproduct in the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide. [] This reaction, involving nucleophiles and yielding substituted naphthalenes, highlights the formation and reactivity of a hydroperoxy carbocation intermediate. []

Q3: How does 4-Methyl-1-naphthol react in the presence of copper-amine catalysts and oxygen?

A3: In the presence of copper-amine catalysts and oxygen, 4-Methyl-1-naphthol undergoes oxidation reactions, leading to the formation of various products. [] One pathway involves direct oxidation by the copper complex, yielding free radicals that dimerize to produce dinaphthols. These dinaphthols can be further oxidized to form naphthalene analogues of diphenoquinone. [] Interestingly, oxygen plays a crucial role in regenerating the cupric state from the cuprous state in this reaction pathway. [] Another reaction pathway results in the formation of 1,4-naphthaquinone derivatives, likely involving oxygen or hydrogen peroxide. [] The diversity of products formed highlights the complex reactivity of 4-Methyl-1-naphthol in these oxidative conditions.

Q4: Can 4-Methyl-1-naphthol be used in continuous alkylation reactions?

A4: Yes, research indicates that 4-Methyl-1-naphthol can be effectively alkylated with alcohols in a continuous process using an iron catalyst. [] This finding suggests potential applications in the synthesis of more complex molecules containing the 4-Methyl-1-naphthol scaffold.

Q5: What unique structural features of 4-Methyl-1-naphthol are of interest?

A5: One intriguing structural aspect of 4-Methyl-1-naphthol is the presence of a C–F⋯HO hydrogen bond, as observed in 8-fluoro-4-methyl-1-naphthol. [] This intramolecular interaction could influence the molecule's reactivity and physicochemical properties.

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